3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);dichloride
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Overview
Description
3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);dichloride is a coordination complex widely used in organic synthesis. This compound, with the molecular formula C27H26Cl2P2Pd, is known for its role as a catalyst in various cross-coupling reactions, making it a valuable tool in the field of organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);dichloride typically involves the reaction of palladium(II) chloride with 1,3-bis(diphenylphosphino)propane. The reaction is carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dichloromethane .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with a focus on maintaining an inert atmosphere and using high-purity reagents to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);dichloride undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. These include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with aryl or vinyl halides.
Heck Reaction: This reaction couples alkenes with aryl halides.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides.
Common Reagents and Conditions
The common reagents used in these reactions include aryl halides, boronic acids, and alkenes. The reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran or dimethylformamide .
Major Products
The major products formed from these reactions are biaryl compounds, styrenes, and substituted alkynes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);dichloride exerts its catalytic effects involves the formation of a palladium(0) species from the palladium(II) precursor. This palladium(0) species then participates in oxidative addition, transmetalation, and reductive elimination steps, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Bis(triphenylphosphine)palladium(II) dichloride
- Tetrakis(triphenylphosphine)palladium(0)
- Dichloro[1,2-bis(diphenylphosphino)ethane]palladium(II)
Uniqueness
3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);dichloride is unique due to its specific ligand environment, which provides a balance between steric and electronic properties. This balance enhances its catalytic activity and selectivity in various cross-coupling reactions compared to other palladium complexes .
Properties
IUPAC Name |
3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);dichloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2.2ClH.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFBXJODFADZBN-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Cl2P2Pd |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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